Methylarsine dibromide
Description
Historical Context of Organoarsenic Chemistry
The journey into the world of organoarsenic compounds began over two centuries ago, marked by serendipitous discoveries and later, by systematic scientific investigation. This history laid the groundwork for the synthesis and study of molecules like methylarsine (B12644256) dibromide.
The inception of organoarsenic chemistry is often traced back to 1760, when French chemist Louis-Claude Cadet de Gassicourt heated arsenic trioxide with potassium acetate. wikipedia.orgsciencemadness.orggoogle.comubc.caacs.orgthieme-connect.de This experiment produced a foul-smelling, red-brown oily liquid known as "Cadet's fuming liquid." wikipedia.orgsciencemadness.orggoogle.comubc.caacs.org This substance, later found to be a mixture of cacodyl (B8556844) and cacodyl oxide, is considered the first organometallic compound ever synthesized. wikipedia.orgsciencemadness.orggoogle.comiloencyclopaedia.orgresearchgate.netrsc.org The term "cacodyl," derived from the Greek kakodes (evil-smelling), was coined by Jöns Jacob Berzelius. ontosight.aiorgsyn.org
It was not until the 1830s and 1840s that the composition of Cadet's liquid was systematically investigated by the German chemist Robert Bunsen. wikipedia.orgontosight.aicdnsciencepub.comusa-journals.com His dangerous work with cacodyl, which nearly cost him his life and resulted in the loss of sight in one eye, was crucial in establishing the concept of radicals in chemistry. cdnsciencepub.comusa-journals.comiloencyclopaedia.orgresearchgate.net Bunsen's research demonstrated that the cacodyl group, (CH₃)₂As, could maintain its integrity throughout a series of chemical transformations, supporting the then-nascent radical theory. ontosight.aiorgsyn.orgresearchgate.net
The field saw another monumental leap in the early 20th century with the work of Paul Ehrlich. iloencyclopaedia.org His quest for a "magic bullet" to treat syphilis led to the systematic synthesis of hundreds of organoarsenic compounds. researchgate.netrsc.org This research culminated in the development of Salvarsan (arsphenamine) in 1910, the first effective chemotherapeutic agent for a major infectious disease. iloencyclopaedia.orgresearchgate.netresearchgate.netchemeo.com Ehrlich's work not only revolutionized medicine but also established a paradigm for targeted drug discovery. researchgate.netrsc.org
Early synthetic methods in organoarsenic chemistry were often direct and hazardous, as exemplified by Cadet's high-temperature reaction. wikipedia.org Bunsen's work, while more systematic, still involved dangerous materials. cdnsciencepub.com The 19th and early 20th centuries saw the development of more controlled synthetic routes. A significant advancement was the Meyer reaction, which involved the alkylation of arsenic salts with alkyl halides. researchgate.net Another key method is the Béchamp reaction for synthesizing arylarsonic acids. wikipedia.org
The development of organometallic reagents, such as Grignard and organolithium reagents, in the 20th century provided more versatile and predictable methods for forming arsenic-carbon bonds. wikipedia.orgresearchgate.net These reagents allow for the stepwise substitution of halides on arsenic trichloride (B1173362) or its derivatives, enabling the synthesis of a wide range of organoarsenic compounds, including triorganoarsines, diorganoarsenic halides, and monoorganoarsenic dihalides like methylarsine dibromide. wikipedia.orgresearchgate.net For instance, compounds such as trimethylarsine (B50810), dimethylarsenic chloride, and methylarsenic dichloride can be prepared through the controlled alkylation of arsenic trichloride. wikipedia.org The reduction of organoarsenic halides with hydride reagents became a standard method for preparing the corresponding arsines, such as methylarsine (CH₃AsH₂). wikipedia.orgresearchgate.net
The analytical techniques used to characterize these compounds have also evolved dramatically. Early chemists like Bunsen relied on classical methods of elemental analysis and observation of reactions. cdnsciencepub.com Modern organoarsenic research employs a sophisticated suite of analytical tools. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are now standard for the speciation and quantification of various arsenic compounds in complex mixtures. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable for structural elucidation.
Significance of this compound within Organoarsenic Chemistry
This compound (CH₃AsBr₂) is a fundamental organoarsenic halide. While specific research on this particular compound is less extensive than on its chloro- or iodo-analogs, its chemical behavior and utility can be understood within the context of its class.
Organoarsenic halides are crucial building blocks in synthetic chemistry. ontosight.aicdnsciencepub.com this compound, with its two reactive arsenic-bromine bonds, serves as a key precursor for the synthesis of a variety of other organoarsenic compounds.
The primary utility of this compound lies in its ability to react with nucleophiles to form new bonds at the arsenic center. For example, it can be used in reactions with Grignard reagents or organolithium compounds to introduce additional organic groups, leading to the formation of di- and tri-substituted arsines. wikipedia.org This stepwise substitution allows for the controlled synthesis of unsymmetrical arsines.
Furthermore, reduction of this compound would yield methylarsine (CH₃AsH₂), a volatile and reactive gas that is itself a valuable precursor in organoarsenic chemistry and materials science, particularly in chemical vapor deposition processes. google.comresearchgate.net The conversion of trialkylarsine dihalides to trialkylarsine sulfides and selenides also demonstrates the role of these halides as intermediates. sciencemadness.org
The reactivity of the As-Br bond makes this compound a useful intermediate for creating compounds with specific functionalities. Its reactions are foundational to building more complex arsenic-containing molecules, including ligands for transition metals and precursors for materials with specific electronic or optical properties. ontosight.aicdnsciencepub.com
The study of simple molecules like this compound provides fundamental insights into the properties and reactivity of the broader class of organoarsenic halides. These compounds are pivotal for understanding reaction mechanisms, such as nucleophilic substitution at an arsenic center, and for comparing the reactivity of different halogens (F, Cl, Br, I) bonded to arsenic.
This compound and its analogs are foundational for several reasons:
Bonding and Structure: They provide simple models for studying the geometry, bond lengths, and bond angles of trivalent arsenic compounds.
Reactivity Patterns: Their reactions, such as hydrolysis, alcoholysis, and aminolysis, help establish the general reactivity patterns for the As-X bond (where X is a halogen).
Ligand Synthesis: They are starting materials for synthesizing more complex arsines used as ligands in coordination chemistry. researchgate.net Although less basic than their phosphine (B1218219) counterparts, arsine ligands play a significant role in stabilizing transition metal complexes. wikipedia.orgresearchgate.net
By studying the synthesis and reactions of this compound, chemists gain a deeper understanding of the principles that govern the behavior of more complex organoarsenicals, including those with pharmaceutical or materials science applications.
Compound Data
Below are tables detailing the properties of this compound and related compounds mentioned in this article.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| CAS Number | 676-70-0 | Cheméo | |
| Molecular Formula | CH₃AsBr₂ | Cheméo | |
| Molecular Weight | 249.76 | g/mol | Cheméo |
| Enthalpy of Vaporization (ΔvapH) | 49.90 | kJ/mol | NIST |
| Log10 of Water Solubility (log10WS) | 0.23 | Crippen Calculated |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.894 | | Crippen Calculated |
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| 3-nitro-4-hydroxyphenylarsonic acid | C₆H₆AsNO₅ |
| 4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone) | C₆H₆AsNO₅ |
| Arsenic trioxide | As₂O₃ |
| Arsphenamine (Salvarsan) | C₁₂H₁₂As₂N₂O₂ |
| Cacodyl (Tetramethyldiarsine) | C₄H₁₂As₂ |
| Cacodyl oxide | C₄H₁₂As₂O |
| Cacodylic acid | C₂H₇AsO₂ |
| Dimethylarsenic chloride | C₂H₆AsCl |
| Dimethylarsine | (CH₃)₂AsH |
| Methanearsonic acid | CH₅AsO₃ |
| Methylarsenic dichloride | CH₃AsCl₂ |
| Methylarsine | CH₃AsH₂ |
| This compound | CH₃AsBr₂ |
| Neosalvarsan (Neoarsphenamine) | C₁₃H₁₃As₂N₂NaO₄S |
| Phenylarsonic acid | C₆H₇AsO₃ |
| Potassium acetate | CH₃COOK |
| p-arsanilic acid | C₆H₈AsNO₃ |
| Trimethylarsine | (CH₃)₃As |
Structure
2D Structure
Properties
CAS No. |
676-70-0 |
|---|---|
Molecular Formula |
CH3AsBr2 |
Molecular Weight |
249.76 g/mol |
IUPAC Name |
dibromo(methyl)arsane |
InChI |
InChI=1S/CH3AsBr2/c1-2(3)4/h1H3 |
InChI Key |
RXFWSEDXSMDNEI-UHFFFAOYSA-N |
Canonical SMILES |
C[As](Br)Br |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Methylarsine Dibromide
Fundamental Chemical Transformations
The reactivity of methylarsine (B12644256) dibromide is primarily characterized by the susceptibility of the As-Br bonds to cleavage by nucleophiles and its behavior in the presence of moisture and protic solvents.
The presence of polar As-Br bonds makes methylarsine dibromide highly susceptible to reaction with protic solvents, such as water and alcohols. This reactivity is a critical consideration in its handling and storage.
Step 1: CH₃AsBr₂ + H₂O → CH₃As(OH)Br + HBr
Step 2: CH₃As(OH)Br + H₂O → CH₃As(OH)₂ + HBr
The resulting methylarsonous acid is unstable and can undergo dehydration or oxidation. In the absence of an oxidizing agent, it may form a polymeric anhydride (B1165640) known as "arsenoso-methane" or methylarsine oxide, ([CH₃AsO]n).
| Reactant | Product(s) | Conditions |
| This compound | Methylarsonous acid, Hydrogen bromide | Aqueous environment |
| This compound | Methylarsine oxide polymer, Water, Hydrogen bromide | Dehydrating conditions |
This interactive table summarizes the hydrolysis products of this compound under different conditions.
The As-Br bonds in this compound are excellent leaving groups, making the compound a versatile precursor for the synthesis of other organoarsenic compounds through derivatization reactions. wikipedia.orgresearchgate.netsigmaaldrich.com These reactions typically involve nucleophilic substitution, where the bromide ions are displaced by other functional groups.
Common derivatization pathways include:
Alkylation and Arylation: Reaction with Grignard reagents (R-MgX) or organolithium compounds (R-Li) can replace one or both bromine atoms with alkyl or aryl groups, extending the carbon framework around the arsenic atom. For example, reacting this compound with two equivalents of methylmagnesium bromide yields trimethylarsine (B50810). wikipedia.org
CH₃AsBr₂ + 2 CH₃MgBr → (CH₃)₃As + 2 MgBr₂
Reaction with Thiols: Thiols (R-SH) react readily with this compound, often in the presence of a base to deprotonate the thiol, to form thioarsinites. For instance, reaction with thioglycolic acid methyl ester is a known derivatization method for arsenic species. researchgate.net
Reduction: Treatment with reducing agents, such as zinc and hydrochloric acid or hydride reagents, can reduce the arsenic center and cleave the As-Br bonds to form methylarsine (CH₃AsH₂). wikipedia.org
CH₃AsBr₂ + 2 Zn + 2 HCl → CH₃AsH₂ + 2 ZnCl₂ + HBr
| Reagent Type | Example Reagent | Resulting Product Class |
| Grignard Reagent | Ethylmagnesium bromide | Dialkyl(methyl)arsine |
| Organolithium | Phenyllithium | Diaryl(methyl)arsine |
| Thiol | Ethanethiol | Methylbis(ethylthio)arsine |
| Hydride Reductant | Lithium aluminum hydride | Methylarsine |
This interactive table outlines various derivatization reactions for this compound.
Mechanistic Studies of Arsenic-Carbon Bond Formation and Cleavage
Understanding the mechanisms by which the arsenic-carbon (As-C) bond is formed and broken is fundamental to controlling the synthesis and transformation of organoarsenic compounds.
Kinetic studies are crucial for determining the reaction mechanisms, including the order of reaction, rate-determining steps, and the influence of reactant concentrations. msu.eduresearchgate.netrsc.org For nucleophilic substitution reactions involving this compound, the kinetics can provide insight into whether the mechanism is associative (SN2-like) or dissociative (SN1-like).
For a typical SN2-type reaction where a nucleophile (Nu⁻) attacks the arsenic center:
Rate = k[CH₃AsBr₂][Nu⁻]
This rate law indicates that the reaction is first-order with respect to both this compound and the nucleophile, consistent with a concerted mechanism where the nucleophile attacks as the bromide leaving group departs. msu.eduyoutube.com The transition state would involve a pentacoordinate arsenic species. Factors such as solvent polarity and the steric bulk of the nucleophile and the arsenic compound can significantly affect the reaction rate. youtube.comnih.gov
| Parameter | Influence on Reaction Rate | Mechanistic Implication |
| [CH₃AsBr₂] | First Order | Involved in the rate-determining step |
| [Nucleophile] | First Order | Consistent with a bimolecular (SN2-like) pathway |
| Solvent Polarity | Rate increases with polarity | Stabilization of charged transition states |
This interactive table describes the expected kinetic parameters for a typical nucleophilic substitution on this compound.
Catalysis plays a significant role in the synthesis of organoarsenic compounds, including the formation of the As-C bond. One of the most notable catalytic methods is the "Direct Process," which is used to synthesize methylarsine halides directly from elemental arsenic and methyl halides.
This reaction is typically catalyzed by copper and conducted at high temperatures (around 360 °C). wikipedia.org The idealized reaction to form this compound is:
2 As + 3 CH₃Br --(Cu catalyst)--> CH₃AsBr₂ + (CH₃)₂AsBr
The mechanism is complex, involving the formation of copper-arsenic alloys and organocopper intermediates on the catalyst surface. The catalyst facilitates the oxidative addition of the methyl bromide to the arsenic, leading to the formation of the As-C bond.
While transition metal catalysis is extensively studied for elements like boron and silicon, its application in promoting transformations of existing organoarsenic compounds like this compound is less common but represents an area of potential development. nih.govmdpi.com Catalytic cycles could potentially be designed to facilitate cross-coupling reactions or other functional group interconversions at the arsenic center under milder conditions than traditional stoichiometric methods.
Analytical Chemistry Research for Methylarsine Dibromide and Organoarsenicals
Separation and Speciation Techniques
Speciation analysis, which involves the separation and quantification of individual chemical forms of an element, is paramount for arsenic because its toxicity is highly dependent on its chemical form. americanlaboratory.com
Chromatographic Methodologies (e.g., GC-MS, HPLC-ICP-MS, SPME/GC-MS)
Chromatographic techniques are central to the separation of different organoarsenical species. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for the analysis of volatile or semi-volatile organoarsenicals. ste-mart.comlpdlabservices.co.uk The sample is first vaporized and separated based on its components' partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. ste-mart.comwho.int The separated components are then detected by a mass spectrometer, which provides information for both qualitative and quantitative analysis. ste-mart.com For non-volatile species, derivatization is often required to convert them into forms suitable for GC analysis. nih.gov
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is one of the most powerful and commonly used techniques for arsenic speciation. nih.govthermofisher.com HPLC separates different arsenic compounds in a liquid mobile phase, and the ICP-MS serves as a highly sensitive and element-specific detector. americanlaboratory.comthermofisher.com This hyphenated technique combines the excellent separation capabilities of HPLC with the low detection limits of ICP-MS, allowing for the accurate measurement of various organoarsenicals in environmental and biological samples. thermofisher.com Ion-pair reversed-phase HPLC is a common approach, where reagents are added to the mobile phase to enhance the separation of ionic arsenic species.
Solid-Phase Microextraction (SPME) coupled with GC-MS: SPME is a sample preparation technique that combines extraction and preconcentration into a single step. nih.gov A fused-silica fiber coated with a polymeric stationary phase is exposed to a sample, and the analytes partition into the coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov This method is particularly useful for trace analysis of organoarsenicals in environmental samples.
Table 1: Comparison of Chromatographic Methodologies for Organoarsenical Analysis
| Technique | Principle | Analytes | Detection | Key Advantages |
|---|---|---|---|---|
| GC-MS | Separation of volatile compounds in a gas phase followed by mass analysis. ste-mart.comwho.int | Volatile or derivatized organoarsenicals. | Mass Spectrometry (MS). ste-mart.com | High resolution, excellent for identification of unknown compounds. ste-mart.com |
| HPLC-ICP-MS | Liquid phase separation of compounds followed by elemental detection. thermofisher.com | Wide range of organoarsenicals, including non-volatile and ionic species. | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). thermofisher.com | High sensitivity, element specificity, suitable for complex matrices. americanlaboratory.comthermofisher.com |
| SPME/GC-MS | Analyte extraction and preconcentration on a coated fiber, followed by GC-MS. nih.gov | Trace levels of volatile organoarsenicals. | Mass Spectrometry (MS). | Solvent-free, combines extraction and concentration, good for trace analysis. nih.gov |
Hydride Generation Coupled with Spectroscopic Detection (HG-AAS, HG-AFS)
Hydride generation (HG) is a highly sensitive technique for the determination of arsenic. scienceasia.org In this method, arsenic compounds in an acidified sample are reduced with an agent like sodium borohydride (B1222165) to form volatile arsenic hydrides (arsines). scienceasia.orgacs.org These gaseous hydrides are then swept into a detector for quantification.
Hydride Generation-Atomic Absorption Spectrometry (HG-AAS): This technique couples hydride generation with atomic absorption spectrometry. The generated arsines are carried into a heated quartz atomizer, where they decompose into free arsenic atoms. acs.org The amount of arsenic is then determined by measuring the absorption of light from an arsenic-specific lamp. acs.orgnih.gov By carefully controlling reaction conditions such as pH, different arsenic species can be selectively converted to their hydrides, allowing for speciation analysis. nih.govresearchgate.net For example, at a pH of 6, only trivalent species like inorganic As(III) and methyl As(III) form arsines, whereas at a pH of 2 or lower, both trivalent and pentavalent species react. researchgate.net
Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS): This method is similar to HG-AAS but uses atomic fluorescence for detection, which often provides even lower detection limits. It is a well-established technique for the sensitive determination of total inorganic arsenic and for speciation studies. nih.gov
Advanced Hyphenated Techniques for Speciation Analysis
The online coupling of separation and detection techniques, known as hyphenation, has revolutionized analytical chemistry by enhancing resolution, sensitivity, and speed. saspublishers.comnih.gov For organoarsenical analysis, this involves combining powerful separation methods with highly specific and sensitive detectors.
The most prominent example is HPLC-ICP-MS, which provides a robust platform for arsenic speciation. thermofisher.com Other advanced hyphenated systems include the coupling of liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS), which can provide molecular and structural information about the separated compounds. nih.govresearchgate.net The combination of multiple techniques, such as LC-ICP-MS and LC-ESI-MS, offers a comprehensive approach, leveraging the quantitative power of ICP-MS and the identification capabilities of ESI-MS. researchgate.net Capillary electrophoresis (CE) coupled with ICP-MS or ESI-MS is another powerful tool for the separation and analysis of charged organoarsenical species. saspublishers.comresearchgate.net
Detection and Quantification Methodologies
Accurate detection and quantification are the final, crucial steps in the analytical workflow for organoarsenicals.
Mass Spectrometry Approaches (e.g., ICP-MS, ESI-MS, HRMS)
Mass spectrometry is a cornerstone of modern analytical chemistry, providing high sensitivity and specificity. nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the premier technique for trace and ultra-trace element analysis. lpdlabservices.co.uk When coupled with a separation technique like HPLC, it serves as an element-specific detector that can quantify arsenic species at very low concentrations, often in the parts-per-billion (µg/L) or parts-per-trillion (ng/L) range. thermofisher.comnih.gov For example, detection limits for methylated arsenic species in blood plasma have been reported to be below 0.002 µg/L. nih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a "soft" ionization technique that is particularly useful for analyzing large, thermally labile, and polar molecules. researchgate.net It provides valuable information on the molecular weight and structure of organoarsenical compounds. researchgate.net When combined with liquid chromatography (LC-ESI-MS), it allows for the identification of unknown arsenic species that cannot be identified by ICP-MS alone. researchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This capability is invaluable for identifying novel organoarsenical metabolites and transformation products in complex environmental and biological samples.
Table 2: Detection Limits for Selected Arsenic Species using Different Techniques
| Technique | Arsenic Species | Matrix | Detection Limit (LOD) |
|---|---|---|---|
| HG-CT-ICPMS | Methylated arsenic species | Blood Plasma | < 0.002 µg/L nih.gov |
| HG-CT-ICPMS | Inorganic arsenic | Blood Plasma | 0.014 µg/L nih.gov |
| HPLC-HGAAS | As(III) and As(V) | Solution | 0.8 µg/L acs.org |
| HG-AAS | Total Arsenic | Solution | 1.1 µg/L nih.gov |
| HG-AAS | Dimethylarsinic acid (DMA) | Solution | 0.5 µg/L nih.gov |
| HG-AAS | Monomethylarsonic acid (MMA) | Solution | 1.8 µg/L nih.gov |
Spectroscopic Characterization Methods in Research Contexts
In research settings, various spectroscopic techniques are employed to elucidate the structure and properties of newly synthesized or isolated organoarsenical compounds.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For a compound like methylarsine (B12644256), vibrational frequencies and normal mode assignments can be determined and compared with theoretical predictions from quantum chemistry calculations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the detailed structure of organic and organometallic compounds in solution. ijpsjournal.commdpi.com It provides information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C), allowing for the unambiguous structural elucidation of complex molecules.
Rotational Spectroscopy: This technique measures the quantized rotational energy levels of molecules in the gas phase. It can provide highly precise information about molecular geometry and structure, as has been demonstrated for the parent compound, methylarsine. dntb.gov.ua
These spectroscopic methods, often used in conjunction with computational chemistry, are essential for the fundamental characterization of organoarsenicals like methylarsine dibromide. mdpi.comchemrxiv.org
Sample Preparation and Derivatization Strategies for Enhanced Analysis
The accurate and reliable analysis of organoarsenic compounds, including the highly reactive and toxic this compound, is critically dependent on meticulous sample preparation and, where necessary, chemical derivatization. These preliminary steps are essential to ensure the integrity of the analyte, minimize matrix interferences, and enhance the sensitivity and selectivity of the analytical method.
Pre-analytical Considerations for Organoarsenic Samples
The stability of arsenic species during sample collection, storage, and pre-treatment is a primary concern in speciation analysis. Interconversion between different arsenic species can readily occur, leading to erroneous results. Therefore, a well-defined protocol for sample handling is paramount.
Sample Collection and Storage:
The choice of container and storage conditions significantly impacts the stability of organoarsenic compounds. To prevent adsorption of analytes onto container walls and to inhibit microbial activity that can alter arsenic speciation, specific procedures are recommended. For water samples, collection in clean, pre-tested containers, followed by immediate filtration (typically using a 0.45 µm filter) is a standard practice to remove particulate matter and microorganisms.
Storage at low temperatures (e.g., 4°C or frozen) is crucial to slow down chemical and biological transformations. For some organoarsenicals, the addition of preservatives such as hydrochloric acid (HCl) or ethylenediaminetetraacetic acid (EDTA) can help to stabilize the arsenic species. However, the choice of preservative must be carefully validated to ensure it does not interfere with the subsequent analysis or alter the native speciation.
Extraction from Complex Matrices:
For solid samples such as soil, sediment, or biological tissues, the extraction of organoarsenicals, including this compound, from the sample matrix is a critical step. The goal is to quantitatively recover the target analyte without causing any chemical transformations.
Commonly employed extraction techniques include:
Solvent Extraction: This involves the use of a single solvent or a mixture of solvents to solubilize the organoarsenic compounds. The choice of solvent depends on the polarity of the target analyte and the nature of the sample matrix.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This technique can lead to faster extraction times and reduced solvent consumption.
Ultrasonic-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the transfer of the analyte into the solvent.
The efficiency of any extraction method should be thoroughly evaluated using certified reference materials or by performing spiking experiments to determine the recovery of the target analyte.
Table 1: Pre-analytical Considerations for Organoarsenic Sample Integrity
| Consideration | Key Factors | Recommendations |
| Sample Collection | Container material, cleanliness | Use pre-cleaned glass or high-density polyethylene (B3416737) (HDPE) bottles. |
| Filtration | Field filter aqueous samples through a 0.45 µm filter. | |
| Sample Storage | Temperature | Store samples at 4°C or frozen (-20°C or lower) in the dark. |
| Preservation | Consider acidification (e.g., with HCl) or addition of chelating agents (e.g., EDTA) for water samples, but validate for species stability. | |
| Extraction | Choice of solvent | Select solvents based on analyte polarity and matrix composition (e.g., methanol (B129727)/water for polar compounds). |
| Extraction technique | Optimize extraction method (e.g., MAE, UAE) to maximize recovery and minimize species transformation. | |
| Prevention of Contamination | Laboratory environment | Use metal-free labware and high-purity reagents to avoid arsenic contamination. |
| Analyst practices | Follow strict clean handling procedures to prevent cross-contamination. |
Chemical Derivatization for Improved Sensitivity and Selectivity
For certain analytical techniques, particularly gas chromatography (GC), chemical derivatization is an essential step for the analysis of non-volatile or polar organoarsenic compounds like the hydrolysis products of this compound. Derivatization converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC analysis. It can also improve the chromatographic separation and enhance the sensitivity of detection.
Hydride Generation:
Hydride generation is a widely used derivatization technique for arsenic analysis. In this method, the arsenic compounds are reduced to their volatile arsine derivatives using a reducing agent, typically sodium borohydride (NaBH₄). For this compound, this process would yield methylarsine (CH₃AsH₂), a gaseous compound that can be readily introduced into a detection system, such as an atomic absorption spectrometer (AAS) or an inductively coupled plasma mass spectrometer (ICP-MS). The pH of the reaction medium is a critical parameter that can be adjusted to selectively generate hydrides from different arsenic species.
Thiol Derivatization:
Another common derivatization strategy involves the reaction of organoarsenicals with thiol-containing reagents, such as 2,3-dimercaptopropanol (British Anti-Lewisite, BAL) or thioglycolic acid esters. These reagents react with the arsenic center to form stable, volatile thioarsenite derivatives. This approach is particularly useful for converting polar and non-volatile arsenicals into compounds suitable for GC-MS analysis. The resulting derivatives often exhibit excellent chromatographic properties and produce characteristic mass spectra that aid in their identification and quantification.
The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. Factors such as reaction time, temperature, pH, and the concentration of the reagent must be carefully optimized for each specific analyte and sample matrix.
Table 2: Common Derivatization Strategies for Organoarsenicals
| Derivatization Technique | Reagent(s) | Target Analytes | Principle | Analytical Finish |
| Hydride Generation | Sodium borohydride (NaBH₄) | Trivalent and pentavalent arsenic species | Reduction of arsenicals to volatile arsines. | AAS, AFS, ICP-MS |
| Thiol Derivatization | 2,3-dimercaptopropanol (BAL), Thioglycolic acid methyl ester (TGM) | Polar and non-volatile organoarsenicals | Formation of stable and volatile thioarsenite derivatives. | GC-MS, GC-AED |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Compounds with active hydrogens (e.g., hydroxyl groups) | Replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group to increase volatility. | GC-MS |
Biological and Mechanistic Toxicological Research of Organoarsenic Compounds Excluding Clinical Outcomes, Dosage, and Adverse Effects
Cellular and Molecular Interaction Mechanisms
The toxicity and biological activity of organoarsenic compounds like methylarsine (B12644256) dibromide are fundamentally dictated by their interactions with cellular components. Trivalent arsenicals, in particular, exhibit a high affinity for specific functional groups within biomolecules, leading to a cascade of molecular events.
Trivalent organoarsenicals, the class to which methylarsine dibromide belongs, are known for their strong affinity for thiol (or sulfhydryl) groups (-SH). nih.gov These groups are present in amino acids like cysteine and are crucial components of many proteins and peptides, including the abundant intracellular antioxidant, glutathione (B108866) (GSH). nih.gov
The fundamental interaction involves the formation of a stable covalent bond between the arsenic atom and the sulfur atom of the thiol group. acs.org This reactivity is a key determinant of arsenic's biological effects. When a trivalent arsenical reacts with a molecule containing a single thiol group (a monothiol), it can form a simple arsenic-thiolate complex. However, they react with even greater avidity with proteins or molecules that contain two nearby thiol groups, known as dithiols. This interaction results in the formation of a stable cyclic dithioarsinite complex.
This binding can have significant consequences:
Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups within their active sites for catalytic activity. The binding of an organoarsenical can block these sites, leading to enzyme inhibition.
Disruption of Protein Structure: The formation of arsenic-sulfur bonds can alter the three-dimensional structure of proteins, impairing their normal function.
Depletion of Antioxidants: Trivalent arsenicals readily react with glutathione (GSH), the cell's primary defense against oxidative stress. This leads to the depletion of cellular GSH pools, rendering the cell more vulnerable to damage from reactive oxygen species. nih.gov
The high reactivity of trivalent arsenicals with sulfhydryl groups is a central mechanism of their toxicity. acs.org
Metallothioneins (MTs) are small, cysteine-rich proteins involved in metal homeostasis and detoxification. nih.govchempedia.info Their high content of sulfhydryl groups makes them a primary target for binding by trivalent arsenicals. nih.gov
Research on human metallothionein (B12644479) has elucidated the specifics of this interaction. Trivalent arsenic (As(III)) binds to the distinct domains of the metallothionein protein with specific stoichiometries. Studies on human metallothionein isoform 1a show that As(III) binds with a stoichiometry of As₃S₉ to the beta domain and As₃S₁₁ to the alpha domain. nih.gov
The binding process of As(III) to metallothionein is typically noncooperative, involving sequential, bimolecular steps. nih.gov This means that arsenic ions bind one by one to the available cysteine residues rather than in a single, all-or-nothing event. The stability of these arsenic-MT complexes is high, with strong binding constants, indicating that metallothionein can effectively sequester arsenic. researchgate.netrsc.org
Kinetic analyses have determined the rate constants for each sequential binding step of As(III) to the individual alpha and beta domains of metallothionein. nih.gov For instance, at acidic pH, the rate constants for the three binding events to the alpha domain are 5.5, 6.3, and 3.9 M⁻¹ s⁻¹, while for the beta domain, they are 3.6, 2.0, and 0.6 M⁻¹ s⁻¹. nih.gov Under physiological pH, the reaction is significantly faster. researchgate.netrsc.org This rapid and stable binding underscores the role of metallothionein as a key intracellular sink for trivalent arsenicals, playing a crucial part in cellular defense mechanisms against arsenic toxicity. researchgate.netrsc.org
| Domain | Binding Stoichiometry | Binding Mechanism | Individual Rate Constants (M⁻¹ s⁻¹, pH 3.5) |
|---|---|---|---|
| Alpha (α) Domain | As₃S₁₁ | Noncooperative, 3 sequential steps | k₁=5.5, k₂=6.3, k₃=3.9 |
| Beta (β) Domain | As₃S₉ | Noncooperative, 3 sequential steps | k₁=3.6, k₂=2.0, k₃=0.6 |
Biotransformation Pathways and Metabolite Research
The biological effects of arsenic are heavily influenced by its biotransformation, a series of metabolic processes that alter its chemical form. This metabolism, primarily occurring in the liver, involves a complex interplay of enzymatic reactions that convert inorganic arsenic into various methylated species. wikipedia.org
The methylation of arsenic is an enzyme-catalyzed process. The key enzyme responsible for this transformation in mammals is Arsenic (+3 oxidation state) methyltransferase (AS3MT). nih.govmdpi.com In microorganisms, a similar enzyme, designated ArsM, performs this function. nih.gov
AS3MT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to a trivalent arsenic atom. nih.govresearchgate.net This process is sequential, converting inorganic arsenite (As(III)) first to monomethylarsonic acid (MMA) and then to dimethylarsinic acid (DMA). mdpi.com The enzyme requires the presence of a thiol, such as glutathione or dithiothreitol, to maintain a reducing environment necessary for its activity. nih.govproquest.com Studies with purified rabbit liver enzymes have shown that arsenite methyltransferase and MMA methyltransferase activities may reside on the same protein molecule. nih.gov
| Enzyme | Organism | Function | Methyl Donor | Cofactors/Requirements |
|---|---|---|---|---|
| Arsenic (+3 oxidation state) methyltransferase (AS3MT) | Mammals | Sequential methylation of As(III) to MMA and DMA | S-adenosylmethionine (SAM) | Thiols (e.g., Glutathione) |
| ArsM | Microorganisms | Methylation of As(III) | S-adenosylmethionine (SAM) | - |
| ArsI (C-As lyase) | Microorganisms | Demethylation of MAs(III) to As(III) | - | - |
The most widely accepted model for arsenic biomethylation is the Challenger pathway, first proposed in the 1940s. nih.govfrontiersin.org This pathway describes a repeating cycle of two key steps:
Reduction: Pentavalent arsenic species are reduced to their trivalent counterparts. For example, arsenate (As(V)) is reduced to arsenite (As(III)).
Oxidative Methylation: A methyl group from SAM is transferred to the trivalent arsenic species, which simultaneously results in the oxidation of the arsenic atom from the +3 to the +5 state. researchgate.netnih.gov
This cycle repeats to produce progressively more methylated species. For instance, arsenite (iAs(III)) undergoes oxidative methylation to form monomethylarsonic acid (MAs(V)). nih.gov This MAs(V) is then reduced to monomethylarsonous acid (MAs(III)). The cycle continues with a second oxidative methylation of MAs(III) to yield dimethylarsinic acid (DMAs(V)). nih.gov While this pathway was long considered a detoxification process, it is now understood that the trivalent methylated intermediates, such as MAs(III), are more toxic than the original inorganic arsenic. acs.orgnih.gov
The biosynthesis of methylated organoarsenicals is primarily driven by the ArsM/AS3MT enzymes, which sequentially methylate inorganic arsenite to produce methylarsenite (MAs(III)), dimethylarsenite (DMAs(III)), and trimethylarsenite (TMAs(III)). nih.gov In aerobic environments, these trivalent species can be oxidized to their less toxic pentavalent forms, making methylation a detoxification pathway under these conditions. frontiersin.org
Conversely, microorganisms have also evolved pathways to degrade organoarsenicals. A key degradation mechanism is demethylation, which is the cleavage of the carbon-arsenic (C-As) bond. nih.gov This reaction is catalyzed by enzymes known as C-As lyases, such as ArsI. nih.gov The ArsI enzyme specifically demethylates trivalent methylarsenicals like MAs(III), converting them back to the less toxic inorganic arsenite (As(III)). nih.gov This process is a crucial part of the environmental arsenic biogeocycle, creating a loop of methylation and demethylation. frontiersin.org This degradation is not limited to simple methylarsenicals; microbial pathways also exist that can break down more complex anthropogenic organoarsenicals, ultimately transforming them back into inorganic forms. nih.gov
Mechanistic Investigations of Cellular Responses to Organoarsenicals
The cellular responses to organoarsenic compounds, a class of molecules containing arsenic-carbon bonds, are a significant area of toxicological research. These compounds can elicit a range of detrimental effects within cells, primarily through the induction of stress pathways, damage to genetic material, epigenetic alterations, and interference with fundamental cellular processes like proliferation and programmed cell death. While research has been conducted on various organoarsenicals, this article will focus on the available mechanistic data, which primarily pertains to related methylated arsenicals, to infer the potential toxicological profile of this compound.
The generation of ROS by methylated arsenicals is thought to occur through their interaction with molecular oxygen. This process can lead to the formation of superoxide (B77818) radicals and subsequently other ROS, which can overwhelm the cell's antioxidant defense systems. This imbalance results in oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA.
Key Research Findings on Related Compounds:
| Compound Class | Observed Effects | Research Model |
| Methylated Trivalent Arsenicals | Induction of DNA damage mediated by ROS. | In vitro (phiX174 DNA, human lymphocytes) |
| Organoarsenic compounds in general | Can lead to the production of free radicals. | General Toxicological Principle |
| Inorganic Arsenic | Marked elevation in ROS in blood. | Animal models (rats) |
This table is generated based on data for related arsenic compounds and serves as an inferential model for this compound.
The genotoxicity of arsenic compounds is a well-documented phenomenon. While specific data for this compound is scarce, the broader class of trivalent methylated arsenicals has been shown to cause DNA damage. This damage is often a secondary effect of the oxidative stress induced by these compounds, where ROS attack the DNA structure.
Furthermore, various arsenic compounds have been shown to interfere with DNA repair mechanisms. This inhibition of repair processes can amplify the damaging effects of both the arsenical itself and other endogenous or exogenous DNA damaging agents. The interaction of arsenic with zinc finger proteins, which are crucial for the function of many DNA repair enzymes, is one proposed mechanism for this inhibition.
Summary of DNA-Related Effects of Arsenic Compounds:
| Effect | Mechanism | Compound Class Studied |
| DNA Damage | Mediated by Reactive Oxygen Species (ROS). | Methylated Trivalent Arsenicals |
| Inhibition of DNA Repair | Interaction with zinc finger proteins in repair enzymes. | Various Arsenic Compounds |
This table summarizes general findings for arsenic compounds due to the lack of specific data for this compound.
Epigenetic modifications, such as DNA methylation, are crucial for regulating gene expression. Aberrant changes in these modifications are linked to various diseases, including cancer. Arsenic compounds have been extensively studied for their ability to induce epigenetic changes.
The primary mechanism by which arsenicals are thought to alter DNA methylation is through the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. This can lead to global hypomethylation or localized hypermethylation of gene promoter regions, resulting in altered gene expression. For instance, the silencing of tumor suppressor genes through hypermethylation is a known mechanism in carcinogenesis.
Disruption of the normal balance between cell proliferation and apoptosis (programmed cell death) is a hallmark of many toxic insults and disease processes. Arsenic compounds are known to affect both of these fundamental cellular processes.
Research on various arsenic compounds has shown that they can inhibit cell proliferation and induce apoptosis. The induction of apoptosis by arsenicals can occur through the activation of caspase pathways, which are central to the execution of the apoptotic program. Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be triggered by arsenic exposure. For example, studies on dimethylarsinic acid have demonstrated the induction of apoptosis in Leydig tumor cells through the activation of caspases. cdc.govnih.gov
Advanced Applications and Research Utility of Methylarsine Dibromide
Applications in Organic Synthesis
The chemical structure of methylarsine (B12644256) dibromide makes it an ideal precursor for constructing diverse organoarsenic molecules. The two bromide atoms act as leaving groups, readily undergoing substitution reactions with nucleophiles, which is the foundation of its synthetic utility.
Precursors for Derivatized Organoarsenic Compounds
Methylarsine dibromide is a foundational reagent for the synthesis of various trivalent organoarsenic compounds. The primary route for derivatization involves reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds. wikipedia.org In these reactions, the organic group from the organometallic reagent displaces the bromide ions, forming new carbon-arsenic bonds.
By carefully controlling the stoichiometry of the organometallic reagent, chemists can achieve either partial or full substitution of the bromine atoms. For instance, reacting this compound with two equivalents of a Grignard reagent (e.g., phenylmagnesium bromide) can produce tertiary arsines with mixed substituents, such as methyldiphenylarsine (CH₃As(C₆H₅)₂).
Table 1: Examples of Derivatization Reactions
| Reactant | Stoichiometry (Reactant:CH₃AsBr₂) | Product | Product Class |
|---|---|---|---|
| Phenylmagnesium Bromide | 2:1 | Methyldiphenylarsine | Tertiary Arsine |
| Ethyl lithium | 2:1 | Methyldiethylarsine | Tertiary Arsine |
These derivatized arsines are often the final target molecules or serve as intermediates for further chemical transformations. researchgate.net
Ligands in Coordination Chemistry Research
Tertiary arsines, which can be synthesized from this compound, are widely used as ligands in coordination chemistry. wikipedia.orgthieme-connect.de Similar to their phosphine (B1218219) analogues, the arsenic atom in a triorganoarsine possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. researchgate.net
Arsine ligands play a significant role in stabilizing transition metals in various oxidation states and geometries. The electronic and steric properties of the arsine ligand can be fine-tuned by changing the organic substituents (R groups) attached to the arsenic atom. Starting from this compound, a variety of symmetric (CH₃AsR₂) and asymmetric (CH₃AsRR') arsines can be prepared, allowing for systematic studies of their effects on the properties of metal complexes. tandfonline.com For example, the synthesis of chelating diarsine ligands, which can bind to a metal center at two points, can also originate from precursors derived from this compound. wikipedia.org
Role in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is highly dependent on the ligands coordinated to the palladium center. While phosphine ligands are most common, arsine ligands have been shown to be highly effective and, in some cases, superior. conicet.gov.arresearchgate.net
Arsine ligands, such as triphenylarsine, can accelerate key steps in the catalytic cycle, including oxidative addition and reductive elimination. researchgate.netacs.org The synthesis of these specialized arsine ligands often relies on organoarsenic precursors like this compound. conicet.gov.aracs.org By derivatizing this compound into specific tertiary arsines, researchers can create ligands that modify the catalytic activity and selectivity of palladium, leading to higher yields and broader substrate scope in reactions such as Stille and Suzuki-Miyaura couplings. conicet.gov.arresearchgate.net
Synthesis of Arsonium (B1239301) Ylides and Related Intermediates
Arsonium ylides are important reagents in organic synthesis, most notably for their use in Wittig-type reactions to form alkenes. The synthesis of these ylides begins with the formation of a tetracoordinate arsonium salt. thieme-connect.de This process involves a clear synthetic pathway starting from this compound.
Synthesis of a Tertiary Arsine : this compound is first converted into a tertiary arsine (e.g., methyldiphenylarsine) via reaction with a Grignard or organolithium reagent, as described in section 7.1.1.
Quaternization : The resulting tertiary arsine is then treated with an alkyl halide (e.g., methyl iodide) to form a quaternary arsonium salt (e.g., trimethyldiphenylarsonium iodide).
Ylide Formation : The arsonium salt is subsequently deprotonated at the carbon adjacent to the arsenic atom using a strong base (e.g., butyllithium) to generate the arsonium ylide.
This multi-step synthesis highlights the role of this compound as a foundational starting material for accessing more complex and reactive organoarsenic intermediates.
Research Standards and Reference Materials Development
Accurate quantification and identification of arsenic species in environmental and biological samples is critical for toxicology and environmental science. This process, known as arsenic speciation, relies on the availability of high-purity analytical standards for each arsenic compound of interest. nih.govpsanalytical.com
Synthesis of Analytically Pure Organoarsenic Standards for Bioanalysis
This compound serves as a valuable precursor for the synthesis of analytically pure standards of methylated arsenic species, which are important metabolites in biological systems. psu.edunih.gov For example, monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) are key biomarkers for arsenic exposure. psanalytical.com
A controlled synthesis starting from this compound can produce these standards with high purity. The synthetic route involves the hydrolysis of the As-Br bonds, followed by controlled oxidation to the desired pentavalent arsenic acid.
Hydrolysis : this compound reacts with water to form methylarsonous acid (CH₃As(OH)₂).
Oxidation : Careful oxidation of methylarsonous acid yields monomethylarsonic acid (CH₃AsO(OH)₂), also known as MMA(V).
The availability of these pure, synthesized standards is essential for the calibration of analytical instruments, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), ensuring the accuracy of arsenic speciation data in research and regulatory monitoring. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | CH₃AsBr₂ |
| Phenylmagnesium bromide | C₆H₅MgBr |
| Methyldiphenylarsine | CH₃As(C₆H₅)₂ |
| Ethyl lithium | C₂H₅Li |
| Methyldiethylarsine | CH₃As(C₂H₅)₂ |
| Methylmagnesium Chloride | CH₃MgCl |
| Dimethylarsine bromide | (CH₃)₂AsBr |
| Triphenylarsine | As(C₆H₅)₃ |
| Butyllithium | C₄H₉Li |
| Monomethylarsonic acid (MMA) | CH₃AsO(OH)₂ |
| Dimethylarsinic acid (DMA) | (CH₃)₂AsO(OH) |
Theoretical and Computational Studies on Methylarsine Dibromide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Electronic Structure Analysis
A detailed analysis of the electronic structure of methylarsine (B12644256) dibromide would involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential. These calculations would provide insights into the nature of the chemical bonds, the charge distribution within the molecule, and its potential reactivity. However, specific studies detailing these electronic properties for methylarsine dibromide are absent from the current body of scientific literature.
Prediction of Spectroscopic Properties
Computational methods are frequently used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and for the identification and characterization of compounds. While computational software packages are capable of performing such calculations, published research presenting the predicted spectroscopic data for this compound could not be located.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and to predict their physical and chemical properties over time.
Exploration of Conformational Preferences
The rotation around single bonds in a molecule can lead to different spatial arrangements known as conformations. Conformational analysis helps in identifying the most stable conformers and understanding the energy barriers between them. For this compound, such a study would elucidate the preferred three-dimensional structure and its flexibility. At present, there are no specific computational studies in the literature that explore the conformational preferences of this compound.
Reaction Pathway Prediction and Energy Barriers
Understanding the mechanisms of chemical reactions is a key area of computational chemistry. By mapping the potential energy surface, it is possible to predict reaction pathways and calculate the energy barriers (activation energies) for various chemical transformations. Such studies for this compound would be crucial for understanding its reactivity and degradation pathways. Regrettably, no computational research detailing reaction pathway predictions and energy barriers for this compound is currently available.
Future Directions and Emerging Research Areas
Development of Novel and Safer Synthetic Methods
Historically, the synthesis of organoarsenic compounds has often involved hazardous reagents and volatile, toxic precursors. nih.govscite.ai This has not only posed risks to researchers but has also limited the scope of experimental studies into the properties and applications of compounds like methylarsine (B12644256) dibromide. nih.govscite.ai A significant future direction, therefore, lies in the development of novel synthetic routes that are inherently safer and more sustainable.
Recent advancements have seen the emergence of nonvolatile intermediate transformation (NIT) methods. nih.govscite.ai These approaches utilize nonvolatile inorganic arsenic precursors to generate key intermediates, such as cyclooligoarsines, thereby circumventing the need for volatile and highly toxic starting materials. nih.gov This strategy has already proven successful in the synthesis of other functional organoarsenic compounds and holds considerable promise for adaptation to the synthesis of methylarsine dibromide and its derivatives. nih.govscite.ai
Future research in this area is expected to focus on:
Green Chemistry Approaches: Exploring the use of less hazardous solvents, reducing energy consumption, and designing reactions with higher atom economy.
Catalytic Methods: Developing catalytic systems that can facilitate the formation of the carbon-arsenic bond with high selectivity and efficiency, minimizing the formation of toxic byproducts.
Flow Chemistry: Utilizing continuous flow technologies to enhance reaction control, improve safety by minimizing the volume of hazardous materials at any given time, and potentially enable the synthesis of novel organoarsenic structures. researchgate.net
The development of these safer synthetic protocols is crucial for enabling more widespread and in-depth research into the chemical, physical, and biological properties of this compound. nih.govscite.ai
Advanced Analytical Tool Development for Speciation
A critical aspect of understanding the environmental and biological implications of this compound is the ability to accurately identify and quantify its various forms, or species. researchgate.netnih.gov The toxicity and mobility of arsenic are highly dependent on its chemical speciation. nih.gov Therefore, a key area of emerging research is the development of more advanced and sensitive analytical tools.
Currently, hyphenated techniques, particularly high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), are considered the gold standard for arsenic speciation due to their high sensitivity and accuracy. researchgate.netnih.govadvion.com Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often used after a derivatization step. nih.gov
However, there is a growing need for analytical methods that are not only highly sensitive but also more cost-effective, portable, and capable of in-situ analysis. nih.gov Future research in analytical tool development is likely to focus on:
Emerging Technologies: The development and application of microfluidic and electrochemical devices for rapid and on-site detection of arsenic species. nih.gov
Improved Separation Techniques: Enhancing chromatographic methods to achieve better separation of a wider range of organoarsenic compounds, including transient or low-concentration intermediates. researchgate.net
Speciated Isotope Dilution Mass Spectrometry (SIDMS): Further development and application of SIDMS for highly accurate and precise quantification of specific arsenic species, including this compound.
Non-chromatographic Methods: Exploration of more direct and cost-effective techniques for inorganic arsenic speciation, such as advanced adsorption techniques and colorimetric assays. nih.gov
The availability of these advanced analytical tools will be instrumental in building a more comprehensive picture of the distribution, transformation, and fate of this compound in various environmental and biological systems. tandfonline.comresearchgate.net
Elucidation of Underexplored Biotransformation Pathways
The biotransformation of arsenic, particularly through microbial methylation and demethylation, plays a pivotal role in its environmental cycling and the formation of various organoarsenic compounds. nih.govnih.govnih.gov While the general pathways of arsenic biomethylation are known, many of the intricate details and the full range of potential biotransformation products remain underexplored. researchgate.netresearchgate.net
Trivalent methylarsenicals, a class to which intermediates in the formation and degradation of this compound belong, are known to be highly toxic. tandfonline.comresearchgate.net A deeper understanding of the enzymatic processes that lead to their formation and subsequent transformation is therefore of paramount importance.
Future research in this area will likely concentrate on:
Identification of Novel Enzymes and Genes: Utilizing genomic and proteomic approaches to identify and characterize new enzymes and the corresponding genes responsible for arsenic biotransformation in a wider range of organisms. nih.gov
Metabolic Intermediates: Developing analytical methods to detect and characterize transient and low-abundance metabolic intermediates in the biotransformation pathways of this compound.
Influence of Environmental Factors: Investigating how environmental parameters such as pH, redox potential, and the presence of other substances influence the rates and products of arsenic biotransformation. nih.gov
Human Biotransformation: Further characterizing the genetic determinants of variability in arsenic biotransformation in humans, which can influence individual susceptibility to arsenic-related health effects. iaea.org
A more complete understanding of these biotransformation pathways is essential for accurately assessing the risks associated with this compound and for developing effective bioremediation strategies. nih.govmdpi.com
Integration of Mechanistic Research with Environmental Systems Chemistry
To fully grasp the real-world implications of this compound, it is crucial to bridge the gap between fundamental mechanistic studies conducted in controlled laboratory settings and the complex realities of environmental systems. nih.govroutledge.com The behavior of organoarsenic compounds in the environment is governed by a multitude of interacting physical, chemical, and biological processes. tandfonline.com
Integrating mechanistic research with environmental systems chemistry will allow for the development of more accurate predictive models for the fate, transport, and bioavailability of this compound. nih.gov This integrated approach will be critical for informing environmental regulations and developing effective remediation strategies.
Key research directions in this area include:
Modeling of Environmental Fate: Developing and refining sophisticated models that can simulate the behavior of this compound in different environmental compartments, such as soil, water, and sediments, under varying conditions. nih.gov
Interaction with Environmental Matrices: Investigating the adsorption, desorption, and transformation of this compound on various environmental surfaces, such as minerals and natural organic matter. nih.gov
Field Studies and Mesocosm Experiments: Conducting more comprehensive field studies and controlled mesocosm experiments to validate the findings of laboratory studies and to better understand the behavior of this compound in realistic environmental settings.
Climate Change Impacts: Assessing how changing environmental conditions, such as temperature, precipitation patterns, and redox conditions, may influence the speciation, mobility, and toxicity of organoarsenicals.
By fostering a more holistic understanding of the interplay between the fundamental chemistry of this compound and the complexities of the environment, researchers can better predict its potential impacts and develop more effective strategies for managing its presence in the environment. routledge.comtandfonline.com
Data Tables
Table 1: Key Areas in the Development of Novel and Safer Synthetic Methods for Organoarsenicals
| Research Focus | Description | Potential Impact on this compound Synthesis |
| Green Chemistry | Emphasizes the use of less hazardous solvents, reduced energy consumption, and high atom economy. | Development of more environmentally friendly and sustainable synthetic routes. |
| Catalytic Methods | Involves the use of catalysts to improve reaction efficiency and selectivity. | Minimization of toxic byproducts and increased yield. |
| Flow Chemistry | Utilizes continuous flow reactors for enhanced reaction control and safety. | Safer handling of hazardous intermediates and potential for process automation. |
| Nonvolatile Intermediates | Employs nonvolatile precursors to avoid the use of highly toxic and volatile starting materials. nih.govscite.ai | Significant improvement in the safety profile of the synthesis process. |
Table 2: Comparison of Advanced Analytical Tools for Arsenic Speciation
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometric detection. researchgate.netnih.gov | High sensitivity, high accuracy, well-established. researchgate.netnih.gov | High cost, requires laboratory setting. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection, often requires derivatization. nih.gov | Effective for volatile or derivatized species. | Derivatization step can be complex. |
| Microfluidic Devices | Miniaturized analytical systems for rapid analysis. nih.gov | Portability, low sample consumption, potential for on-site analysis. nih.gov | Still under development for routine use. |
| Electrochemical Sensors | Measurement of electrical signals generated by redox reactions of arsenic species. nih.gov | Portability, low cost, potential for real-time monitoring. | Susceptibility to interferences. |
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing Methylarsine dibromide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves controlled reactions between arsenic precursors (e.g., methylarsines) and brominating agents under inert atmospheres. Variables such as stoichiometry, solvent polarity (e.g., dichloromethane or carbon tetrachloride), and temperature (optimized between 0–25°C) critically affect yield. Post-synthesis purification via recrystallization or vacuum sublimation is recommended to achieve >95% purity. Trace arsenic oxides should be monitored using X-ray diffraction (XRD) or elemental analysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, particularly H and C) identifies methyl and bromine coordination environments. Infrared (IR) spectroscopy detects As-Br stretching vibrations (~250–300 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHAsBr). High-performance liquid chromatography (HPLC) with UV detection at 220 nm validates purity. Data interpretation requires cross-referencing with arsenic-halogen compound libraries .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use glove boxes or fume hoods with HEPA filters to prevent inhalation of volatile arsenic species. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and goggles. Spill containment requires neutralization with 10% sodium hydroxide followed by solidification with vermiculite. Regular air monitoring for arsenic levels (OSHA PEL: 0.01 mg/m) is mandatory. Toxicity data from analogous compounds (e.g., ethylene dibromide) suggest strict adherence to NIOSH guidelines for carcinogen handling .
Advanced Research Questions
Q. How can experimental designs address the challenges of studying this compound’s reactivity in aqueous environments?
- Methodological Answer : Use isotope-labeled As to track hydrolysis pathways via gamma spectroscopy. Controlled pH studies (pH 3–11) with buffered solutions quantify degradation products (e.g., methylarsonic acid). Kinetic modeling (pseudo-first-order assumptions) paired with LC-MS/MS identifies intermediate species. Reference EPA frameworks for dibromide fate studies (e.g., ethylene dibromide hydrolysis models) to validate experimental parameters .
Q. What strategies resolve contradictions in reported toxicological data for this compound across studies?
- Methodological Answer : Perform meta-analyses to assess variables like exposure duration, model organisms (e.g., zebrafish vs. rodents), and dosing methods (oral vs. inhalation). Cross-validate in vitro (cell viability assays) and in vivo (histopathology) results. Use ATSDR’s toxicological profiles for arsenic compounds to contextualize dose-response relationships. Address confounding factors (e.g., impurity levels >2%) through rigorous purity verification in all studies .
Q. Which computational chemistry approaches predict this compound’s environmental fate and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model bond dissociation energies and reaction pathways with ozone/OH radicals. Molecular dynamics simulations predict soil adsorption coefficients (K) using CHARMM force fields. Compare outputs with EPA EPI Suite™ data for analogous organoarsenicals. Validate predictions against experimental half-lives in aerobic/anaerobic microcosms .
Q. How can interdisciplinary approaches enhance understanding of this compound’s biochemical interactions?
- Methodological Answer : Integrate metabolomics (GC-MS) to identify arsenic adducts in hepatic tissues. Synchrotron-based X-ray absorption spectroscopy (XAS) maps arsenic speciation in biological samples. Collaborate with epidemiologists to analyze occupational exposure datasets using logistic regression models. Cross-reference NIOSH hazard alerts for ethylene dibromide to identify analogous metabolic pathways .
Methodological Best Practices
- Data Reproducibility : Document experimental conditions (e.g., humidity, light exposure) per IMRAD standards. Share raw datasets and code for computational models in supplementary materials .
- Literature Synthesis : Use SciFinder® to track arsenic-halogen bond studies and prioritize peer-reviewed journals over non-curated databases .
- Ethical Reporting : Disclose conflicts of interest and cite primary sources for toxicity data, avoiding overgeneralization of limited results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
